4-Nitrobenzenesulfonic acid
CAS No.: 138-42-1
Cat. No.: VC21136533
Molecular Formula: C6H5NO5S
Molecular Weight: 203.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138-42-1 |
|---|---|
| Molecular Formula | C6H5NO5S |
| Molecular Weight | 203.17 g/mol |
| IUPAC Name | 4-nitrobenzenesulfonic acid |
| Standard InChI | InChI=1S/C6H5NO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12) |
| Standard InChI Key | SPXOTSHWBDUUMT-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O |
Introduction
Basic Information and Identification
4-Nitrobenzenesulfonic acid is an organic compound that belongs to the family of arylsulfonic acids. It is characterized by a benzene ring substituted with a nitro group at the para position and a sulfonic acid group.
Identification Parameters
| Parameter | Information |
|---|---|
| CAS Number | 138-42-1 |
| Molecular Formula | C₆H₅NO₅S |
| Molecular Weight | 203.17 g/mol |
| EINECS | 205-329-5 |
| MDL Number | MFCD00041886 |
| PubChem CID | 8740 |
Synonyms
The compound is known by several other names in scientific literature and commercial contexts:
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p-Nitrobenzenesulfonic acid
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4-NITROBENZENESULPHONIC ACID
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p-Nitrobenzenesulfonate
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4-nitrobenzenesulfonate
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Benzenesulfonic acid, 4-nitro-
In some commercial sources, it is also listed as a hydrate form, although recent standardization efforts have moved toward listing it in its anhydrous form with moisture content considered as an impurity .
Physical and Chemical Properties
4-Nitrobenzenesulfonic acid possesses distinct physical and chemical characteristics that influence its behavior in various applications and reactions.
Physical Properties
| Property | Value |
|---|---|
| Physical State | Crystalline Powder |
| Color | Beige to yellow-orange |
| Melting Point | 105-112 °C |
| Density | 1.548 (estimate) |
| Refractive Index | 1.5380 (estimate) |
| Water Solubility | 476 g/L (at 100.5 °C) |
| General Solubility | Slightly soluble in DMSO (with sonication), slightly soluble in water |
The compound appears as a beige to yellow-orange crystalline powder and exhibits good solubility in water at elevated temperatures .
Chemical Properties
| Property | Value |
|---|---|
| pKa | -1.38±0.50 (Predicted) |
| Acidic Properties | Strong acid |
| Reactivity | Reacts as a strong Brønsted acid; the nitro group enhances electrophilicity |
The presence of the electron-withdrawing nitro group significantly affects the acidity and reactivity of the sulfonic acid. The compound has a very low pKa value, indicating its strong acidic nature . This strong acidity makes it valuable as a catalyst in various organic reactions.
Synthesis and Production
The industrial preparation of 4-nitrobenzenesulfonic acid typically involves specific chemical processes to achieve high purity.
Synthesis Methods
The primary method for producing 4-nitrobenzenesulfonic acid is through the hydrolysis of 4-nitrobenzenesulfonyl chloride . This method provides a reliable pathway to the target compound with good yields.
The reaction can be represented as:
4-nitrobenzenesulfonyl chloride + H₂O → 4-nitrobenzenesulfonic acid + HCl
The process requires careful control of reaction conditions to minimize side product formation and to ensure high purity of the final product.
Applications and Uses
Despite its relatively limited commercial significance compared to other isomers, 4-nitrobenzenesulfonic acid has found several important applications in chemical synthesis and research.
Catalyst in Organic Synthesis
One of the most significant applications of 4-nitrobenzenesulfonic acid is as a Brønsted acid catalyst in organic synthesis. Research has demonstrated its effectiveness as a catalyst in tandem reactions, particularly for the synthesis of α-(4-oxazolyl)amino esters .
In a notable study, 4-nitrobenzenesulfonic acid was found to be an efficient catalyst for coupling ethyl 2-oxobut-3-ynoates with amides to provide various α-(4-oxazolyl)amino esters. The experimental data and X-ray crystallographic analysis suggested that the reaction mechanism involves a series of bond-forming reactions including:
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Imine formation
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Intermolecular Michael addition
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Intramolecular Michael addition
These processes collectively generate both oxazole and amino acid functionalities . This application highlights the compound's utility in complex organic transformations that require strong acidic catalysis.
Pharmaceutical Applications
4-Nitrobenzenesulfonic acid is used in the preparation of diaryl compounds that function as antiviral agents . Its strong acidity and specific reactivity make it valuable in pharmaceutical synthesis where precise control of reaction conditions is essential.
Laboratory Research
In laboratory settings, 4-nitrobenzenesulfonic acid serves as a reagent for various chemical transformations and as a model compound for studying sulfonic acid chemistry. It is used in research involving:
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Nucleophilic substitution reactions
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Acid-catalyzed processes
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Structure-activity relationship studies
| Parameter | Classification |
|---|---|
| Signal Word | Danger |
| GHS Pictograms | Corrosion (GHS05), Exclamation Mark (GHS07) |
| Hazard Class | 8 (Corrosive) |
| Packing Group | II |
| UN Number | 2305 |
Health Hazards
4-Nitrobenzenesulfonic acid poses several health risks, primarily due to its corrosive properties:
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Causes severe skin burns and eye damage (H314)
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May cause respiratory irritation (H335)
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -20°C Freezer or cool place (<15°C) |
| Atmosphere | Under inert atmosphere |
| Special Conditions | Store in a dry, dark place |
| Incompatibilities | Keep away from heat sources and ignition sources |
For optimal stability and safety, the compound should be stored in a tightly closed container in a cool, dry place, preferably under an inert atmosphere .
Analytical Characteristics
Analytical techniques are essential for confirming the identity and purity of 4-nitrobenzenesulfonic acid in research and industrial settings.
Spectroscopic Properties
Standard analytical methods for characterizing 4-nitrobenzenesulfonic acid include:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Infrared (IR) spectroscopy, which reveals characteristic peaks for the sulfonic acid group and nitro group
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UV-Visible spectroscopy
| Parameter | Specification |
|---|---|
| Purity (HPLC) | >98.0 area% |
| Purity (Neutralization titration) | >98.0% (calculated on anhydrous substance) |
| Water Content | 14.0 to 19.0% (for hydrate form) |
| Melting Point | 111.0 to 115.0 °C (for high purity samples) |
High-performance liquid chromatography (HPLC) is commonly used to assess the purity of the compound, while neutralization titration provides information about the acidic content .
Comparative Studies and Research Findings
Research involving 4-nitrobenzenesulfonic acid has yielded valuable insights into its reactivity and applications in synthetic chemistry.
Catalytic Activity
Studies have demonstrated that 4-nitrobenzenesulfonic acid exhibits excellent catalytic properties in certain organic reactions. Its effectiveness as a Brønsted acid catalyst is attributed to its strong acidity and the electronic effects of the nitro group.
In the synthesis of α-(4-oxazolyl)amino esters, 4-nitrobenzenesulfonic acid showed superior performance compared to other acid catalysts. The experimental data indicated that the reaction proceeded through a tandem process involving multiple bond-forming steps, resulting in the formation of complex molecular structures with high efficiency .
Structure-Activity Relationship
The presence of the nitro group at the para position significantly influences the acidity and reactivity of the sulfonic acid group. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the benzene ring, making it susceptible to nucleophilic attack in certain reactions.
This electronic effect distinguishes 4-nitrobenzenesulfonic acid from other benzenesulfonic acid derivatives and contributes to its unique reactivity profile in organic synthesis .
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